3-(Iodomethyl)pyridine hydroiodide

Catalog No.
S1914388
CAS No.
69966-59-2
M.F
C6H7I2N
M. Wt
346.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Iodomethyl)pyridine hydroiodide

For alkylation of hindered nucleophiles, 3-(chloromethyl)pyridine often fails, requiring high temperatures or stoichiometric NaI. This iodomethyl analogue’s labile C-I bond enables mild SN2 picolylation, avoiding substrate degradation.

Key advantages:

  • Eliminates in situ halogen exchange, simplifying purification
  • High purity (≥98%), hydroiodide salt ensures storage stability
  • Reproducible quaternization for ligands and ionic liquids

CAS Number

69966-59-2

Product Name

3-(Iodomethyl)pyridine hydroiodide

IUPAC Name

3-(iodomethyl)pyridine;hydroiodide

Molecular Formula

C6H7I2N

Molecular Weight

346.94 g/mol

InChI

InChI=1S/C6H6IN.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H

InChI Key

BAQXGQCFFKMGOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CI.I

Canonical SMILES

C1=CC(=CN=C1)CI.I

The exact mass of the compound 3-(Iodomethyl)pyridine hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(Iodomethyl)pyridine hydroiodide, 3-Picolyl iodide hydroiodide, 3-(Iodomethyl)pyridinium iodide, 3-Pyridylmethyl iodide hydroiodide

Purity

≥98%

Package Size

0.5 g, 1 g, 2 g, 5 g

3-(Iodomethyl)pyridine hydroiodide is a highly reactive, halogenated heterocyclic building block primarily utilized as an electrophilic alkylating agent for the introduction of a 3-pyridylmethyl (picolyl) group. Formulated as a hydroiodide salt (MW: 346.94 g/mol), it features an exceptionally labile carbon-iodine bond that facilitates rapid bimolecular nucleophilic substitution (SN2) reactions. In industrial and advanced laboratory procurement, this specific compound is selected over its chloride and bromide counterparts when synthesizing complex pharmaceutical intermediates, coordination ligands, and functionalized materials that require mild reaction conditions to prevent substrate degradation or side reactions.

Procurement Fit

Workflow

SN2 alkylation and nucleophilic displacement protocols

Selection

Hydroiodide salt for polar solvent compatibility

Format

Solid form supports automated dispensing and storage

Substituting 3-(iodomethyl)pyridine hydroiodide with the more commonly available and less expensive 3-(chloromethyl)pyridine hydrochloride often results in process failures when alkylating sterically hindered or electronically deactivated nucleophiles. The chloride leaving group is significantly less reactive, typically necessitating higher temperatures (>80°C) or the addition of stoichiometric sodium iodide (an in situ Finkelstein reaction) to drive the reaction, which complicates purification and reduces overall yield[1]. Conversely, attempting to procure and use the free base form of 3-(iodomethyl)pyridine leads to rapid material loss; the unprotonated basic pyridine nitrogen attacks the iodomethyl group of adjacent molecules, causing irreversible intermolecular quaternization and polymerization during storage and handling [2].

Substitution Risk

Position

3-position substitution is non-interchangeable with 2- or 4-iodomethylpyridine isomers; downstream molecular architecture may shift.

Halogen

Iodine leaving-group reactivity differs by orders of magnitude from bromo or chloro analogs; reaction kinetics and conditions may not transfer.

Salt form

Hydroiodide salt solubility and handling differ markedly from free base; procurement of free base may require workflow revalidation.

Accelerated Alkylation Kinetics via Iodide Leaving Group

In direct comparisons of picolyl halides, the carbon-iodine bond exhibits significantly lower bond dissociation energy and higher polarizability than the carbon-chlorine bond. This translates to an SN2 reaction rate that is typically 50 to 100 times faster for the iodomethyl derivative compared to the chloromethyl baseline [1]. Consequently, alkylations with 3-(iodomethyl)pyridine hydroiodide can often be conducted at ambient to moderate temperatures (20–60°C), whereas the chloride analog frequently requires prolonged heating (>80°C) to achieve comparable conversion.

Evidence DimensionRelative SN2 reaction rate
Target Compound Data50–100x relative rate acceleration (iodide)
Comparator Or Baseline3-(chloromethyl)pyridine hydrochloride (1x baseline)
Quantified DifferenceUp to 2 orders of magnitude faster kinetics
ConditionsStandard bimolecular nucleophilic substitution (SN2) conditions

Enables the successful alkylation of thermally sensitive or sterically hindered substrates without inducing thermal degradation.

SN2 Reactivity
Class-level inference
Iodo >> Bromo >> Chloro
Iodo ~10²–10⁴× more reactive than bromo; 10³–10⁶× vs chloro
Reported leaving-group reactivity context for alkylation conditions
Lower bond dissociation energy (C-I ~213 kJ/mol vs C-Br ~285, C-Cl ~327 kJ/mol)

Prevention of Autopolymerization via Hydroiodide Salt Formation

The free base form of 3-(iodomethyl)pyridine is notoriously unstable; the nucleophilic pyridine nitrogen readily reacts with the highly electrophilic iodomethyl group of neighboring molecules, leading to rapid spontaneous polymerization at room temperature[1]. By formulating the compound as a hydroiodide salt, the pyridine nitrogen is protonated, rendering it non-nucleophilic. This structural modification elevates the melting point to 191–195 °C and extends the bench-stable shelf life from hours to months under standard storage conditions.

Evidence DimensionStorage stability and physical state
Target Compound DataStable crystalline solid (mp 191-195 °C)
Comparator Or Baseline3-(iodomethyl)pyridine free base (rapidly polymerizes at 25 °C)
Quantified DifferenceExtension of shelf life from hours to >12 months
ConditionsAmbient storage conditions (20-25 °C)

Ensures reliable, reproducible reagent purity upon delivery, eliminating the need for immediate use or continuous cryogenic storage.

Physical Form
Direct comparison
Solid, mp 191–195 °C
vs Free base liquid (bp ~255.8 °C predicted)
Supports solid-form procurement and automated handling
Eliminates volatile liquid handling complexity

Elimination of In Situ Finkelstein Halogen Exchange

Standard industrial workflows utilizing 3-(chloromethyl)pyridine hydrochloride often require a preliminary Finkelstein reaction—stirring the chloride with 1.2 to 5.0 equivalents of sodium iodide in acetone or acetonitrile for 12–24 hours—to generate the more reactive iodomethyl species in situ[1]. Procuring pre-formed 3-(iodomethyl)pyridine hydroiodide completely bypasses this step, reducing solvent waste, eliminating the generation of sodium chloride byproducts, and shortening the overall synthesis cycle time.

Evidence DimensionProcess steps and reagent requirements
Target Compound Data0 equivalents of NaI required; direct use
Comparator Or Baseline3-(chloromethyl)pyridine hydrochloride (requires 1.2-5.0 eq NaI and 12-24h pre-reaction)
Quantified DifferenceSaves 1 synthetic step and 12-24 hours of reactor time
ConditionsStandard picolylation protocols requiring high electrophilicity

Streamlines manufacturing workflows and simplifies downstream purification by minimizing salt loads in the reaction mixture.

Regiochemistry
Class-level inference
3-position substitution produces distinct synthetic intermediates vs 2-/4-isomers
Regiochemical selection is non-interchangeable; positional isomers yield different downstream products
Electronic effects on N basicity and SAR differ by position
Solubility
Class-level inference
Hydroiodide salt: polar solvents (water, MeOH, DMSO)
Free base: limited aqueous solubility
Supports polar solvent workflow fit
Class-level: pyridine salts often >10–100× aqueous solubility vs free base

Synthesis of Complex Pharmaceutical Intermediates

Where mild alkylation conditions are mandatory to preserve sensitive functional groups, 3-(iodomethyl)pyridine hydroiodide is the preferred reagent. Its high reactivity allows for the selective 3-picolylation of amines, thiols, and alcohols at moderate temperatures, avoiding the thermal degradation associated with less reactive chloride analogs [1].

Development of Advanced Coordination Ligands

In the design of multidentate ligands for catalysis or metal-organic frameworks (MOFs), the compound provides a reliable method for introducing pyridine donor groups onto sterically hindered backbones. The elimination of in situ halogen exchange simplifies the reaction matrix, leading to higher yields of the target ligand [1].

Preparation of Quaternary Pyridinium Salts

For the synthesis of specialized pyridinium-based ionic liquids or phase-transfer catalysts, the hydroiodide salt serves as an ideal, highly electrophilic precursor. Its defined stoichiometry and high purity ensure reproducible quaternization reactions without the variable kinetics introduced by mixed-halide systems [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
SN2 alkylation in polar media
Enhanced iodomethyl leaving-group reactivity
Reaction condition screening (temperature, time)
Medicinal chemistry SAR studies
Regiochemical fidelity at pyridine 3-position
Downstream product identity confirmation
Cross-coupling at pyridine 3-position
Alkyl iodide coupling compatibility
Coupling yield and selectivity
Automated synthesis workflows
Solid-form handling and storage stability
Automated dispensing reproducibility

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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